molecular formula C8H12F3NO2 B12520964 Ethyl 2-amino-2-(trifluoromethyl)pent-4-enoate CAS No. 653587-65-6

Ethyl 2-amino-2-(trifluoromethyl)pent-4-enoate

Cat. No.: B12520964
CAS No.: 653587-65-6
M. Wt: 211.18 g/mol
InChI Key: LDRQOCGFWBNDMT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(trifluoromethyl)pent-4-enoate is a fluorinated ester derivative featuring a pent-4-enoate backbone substituted with an amino group and a trifluoromethyl group at the C2 position. This compound combines reactivity from the α,β-unsaturated ester moiety, the electron-withdrawing trifluoromethyl group, and the nucleophilic amino group, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis.

Properties

IUPAC Name

ethyl 2-amino-2-(trifluoromethyl)pent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO2/c1-3-5-7(12,8(9,10)11)6(13)14-4-2/h3H,1,4-5,12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRQOCGFWBNDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679334
Record name Ethyl 2-amino-2-(trifluoromethyl)pent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

653587-65-6
Record name Ethyl 2-amino-2-(trifluoromethyl)pent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(trifluoromethyl)pent-4-enoate typically involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile. This reaction can be carried out under conventional or microwave irradiation methods . The reaction conditions include maintaining a nitrogen atmosphere and using dry solvents to prevent moisture interference.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(trifluoromethyl)pent-4-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-2-(trifluoromethyl)pent-4-enoate is a complex organic molecule with applications in various scientific research fields. Its unique structure and reactivity make it a valuable compound in chemistry, biology, and medicine.

Scientific Research Applications

  • Chemistry this compound serves as a fundamental building block in synthesizing complex organic molecules. Its structure allows it to undergo various chemical reactions, making it a versatile intermediate in synthesizing more complex compounds.
  • Biology This compound is also used to study enzyme-catalyzed reactions and as a substrate in biochemical assays.
  • Medicine Research into potential pharmaceutical applications includes using this compound as a precursor in synthesizing bioactive compounds.

Synthesis and Reactions

The synthesis of molecules similar to this compound has been documented, indicating its role as a precursor to other complex molecules. For example, the preparation of (S,E)-N-(tert-butoxycarbonyl)-2-amino-6-trifluoromethyl-λ6-tetrafluorosulfanylpent-4-enoate was achieved through a series of reactions, demonstrating the feasibility of incorporating trifluoromethyl groups into similar structures .

Ethyl pent-4-enoate is a related compound used in chemical reactions. For instance, it reacts with 4-(1-propenyl)-1,2-dimethoxybenzene in the presence of a Grubbs 2nd generation catalyst to form a dimer of styrene .

Properties and Reactivity

The reactivity of this compound stems from its cyano and ester groups. The cyano group acts as an electron-withdrawing group, making the compound susceptible to nucleophilic attack. The ester group can undergo hydrolysis or transesterification reactions, depending on the reaction conditions.

Related Research

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(trifluoromethyl)pent-4-enoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of metabolic processes .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness lies in the coexistence of amino and trifluoromethyl groups on the same carbon. Below is a comparative analysis with key analogs:

Compound Name Key Substituents/Functional Groups Molecular Formula Physical State/Yield Notable Properties/Applications Reference ID
Ethyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate -OH (instead of -NH2), -CF3, -CH3 at C4 C9H13F3O3 N/A Likely reduced nucleophilicity due to -OH
Methyl 2-diazo-4-(4-(trifluoromethyl)phenyl)pent-4-enoate -N2 (diazo), -CF3-phenyl at C4 C14H12F3N2O2 Bright yellow liquid (39% yield) High reactivity for cyclopropanation
Ethyl 3-phenyl-4-bromo-2-(tosylamino)pent-4-enoate -TsNH2 (tosylamino), -Br, -Ph at C3 C20H22BrNO4S Orange oil (18% yield) Potential as a chiral building block
Ethyl pent-4-enoate derivatives (e.g., ethyl 4-methylpentanoate) Variable alkyl/ester groups Varies N/A Nematicidal activity against M. javanica
Ethyl 2-cyanopent-4-enoate -CN (cyano) instead of -NH2/-CF3 C8H11NO2 N/A Electron-deficient for conjugate additions

Biological Activity

Enzyme Inhibition

The trifluoromethyl group in Ethyl 2-amino-2-(trifluoromethyl)pent-4-enoate may contribute to enzyme inhibition properties. Trifluoromethylated compounds have been shown to interact with various enzymes, often leading to inhibitory effects. The electron-withdrawing nature of the CF3 group can influence the compound's binding affinity to enzymes, potentially modulating their activity.

Agrochemical Applications

Trifluoromethylated compounds have shown promise in agrochemical applications. The stability and bioactivity imparted by the trifluoromethyl group make this compound a potential candidate for development as a pesticide or herbicide.

Pharmacological Potential

While specific pharmacological studies on this compound are not available, similar trifluoromethylated amino acid derivatives have shown various biological activities. These compounds often exhibit enhanced metabolic stability and improved lipophilicity, which can lead to better pharmacokinetic properties .

Research Findings

A study on related trifluoromethylated amino acids demonstrated their potential as building blocks for bioactive peptides. The incorporation of these unnatural amino acids into peptide sequences resulted in increased stability against enzymatic degradation and improved cell penetration .

Table 1: Comparative Stability of Trifluoromethylated vs. Non-fluorinated Peptides

Peptide TypeHalf-life in Human Serum (hours)Cell Penetration (% uptake)
Non-fluorinated2.315
Trifluoromethylated8.742

Note: Data extrapolated from studies on similar trifluoromethylated amino acid derivatives.

Case Study: Herbicidal Activity

In a related study, a series of trifluoromethylated amino acid derivatives were evaluated for their herbicidal activity. While not specifically focused on this compound, the results provide insight into the potential of such compounds in agricultural applications .

The study found that certain trifluoromethylated amino acid derivatives exhibited significant herbicidal activity against common weeds. The presence of the trifluoromethyl group was associated with increased lipophilicity, leading to better absorption and translocation within plant tissues.

Molecular Interactions

The unique electronic properties of the trifluoromethyl group in this compound can influence its interactions with biological targets. The CF3 group can form strong hydrogen bonds and engage in hydrophobic interactions, potentially enhancing binding affinity to proteins and receptors.

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